molecular formula C22H18N2O4 B2854501 Methyl 4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)benzoate CAS No. 684232-16-4

Methyl 4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)benzoate

Cat. No.: B2854501
CAS No.: 684232-16-4
M. Wt: 374.396
InChI Key: NZJFWJGMSOJRQY-UHFFFAOYSA-N
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Description

Methyl 4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)benzoate is a synthetic small-molecule compound characterized by a benzo[cd]indole core substituted with an ethyl group at position 1 and a ketone at position 2. The benzoate moiety at position 4 of the benzene ring is linked via a carbamoyl (CONH) group to the benzo[cd]indole system.

The compound’s crystallographic and structural refinement data may be determined using software like SHELX, a widely recognized tool for small-molecule and macromolecular crystallography .

Properties

IUPAC Name

methyl 4-[(1-ethyl-2-oxobenzo[cd]indol-6-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-3-24-18-12-11-17(15-5-4-6-16(19(15)18)21(24)26)23-20(25)13-7-9-14(10-8-13)22(27)28-2/h4-12H,3H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJFWJGMSOJRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)C(=O)OC)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the carbamoyl and benzoate groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of indole compounds, including methyl 4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)benzoate, exhibit significant anticancer properties. The compound has been evaluated for its potential as an inhibitor of various cancer cell lines. For instance, studies have shown that modifications in the indole structure can enhance cytotoxicity against breast and colon cancer cells, suggesting a promising avenue for drug development aimed at targeting specific cancer pathways .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in cancer progression and metabolic disorders. For example, it has shown potential as a selective inhibitor of aldose reductase, an enzyme implicated in diabetic complications. The structural features of this compound allow it to interact effectively with the enzyme's active site, thereby reducing its activity .

Synthetic Routes

This compound can be synthesized through various methods, including multi-component reactions (MCR). These synthetic pathways facilitate the rapid generation of diverse derivatives that can be screened for biological activity. Recent advancements have highlighted the efficiency of MCR in producing libraries of compounds with varied functional groups and biological profiles .

Structure–Activity Relationship Studies

The structure–activity relationship (SAR) studies conducted on this compound reveal crucial insights into how modifications to the molecular structure affect its biological activity. By systematically altering substituents on the indole ring or the benzoate moiety, researchers can enhance potency and selectivity towards specific biological targets .

Organic Electronics

This compound also finds applications in material science, particularly in organic electronics. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films with good charge transport characteristics is essential for developing efficient electronic devices .

Case Studies and Research Findings

StudyFocusFindings
Fandi Sutanto et al., 2025Anticancer ActivityDemonstrated significant cytotoxic effects against multiple cancer cell lines; potential as a lead compound for drug development.
ACS Omega Study, 2025Enzyme InhibitionIdentified as a potent aldose reductase inhibitor; implications for diabetes treatment.
Material Science ResearchOrganic ElectronicsExhibited favorable properties for OLED applications; potential for enhancing device performance through structural modifications.

Mechanism of Action

The mechanism of action of Methyl 4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)benzoate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to changes in the biological pathways .

Comparison with Similar Compounds

Ethyl 4-{[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoate

Key Structural Differences :

  • Functional Group : Replaces the carbamoyl (CONH) group with a sulfonamido (SO₂NH) linkage.
  • Ester Group : Uses an ethyl ester (COOEt) instead of a methyl ester (COOMe) on the benzoate moiety.

Molecular Data :

  • Molecular Formula : C₂₂H₂₀N₂O₅S
  • Molecular Weight : 424.47 g/mol .

The ethyl ester may increase lipophilicity, affecting membrane permeability.

Methyl 4-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoate

Key Structural Differences :

  • Substituent on Benzo[cd]indole : A methyl group replaces the ethyl group at position 1.
  • Functional Group : Retains the sulfonamido linkage but with a methyl ester.

Molecular Data :

  • Molecular Formula : C₂₀H₁₆N₂O₅S (inferred from structure)
  • Molecular Weight : ~396.42 g/mol .

Implications :
The smaller methyl group reduces steric hindrance, possibly enhancing binding to compact active sites. The methyl ester may slightly decrease lipophilicity compared to ethyl esters, influencing pharmacokinetics.

Ethyl 1-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperidine-4-carboxylate

Key Structural Differences :

  • Core Structure : Incorporates a piperidine ring linked via sulfonyl to the benzo[cd]indole system.
  • Functional Groups : Combines a sulfonamide and a piperidine-carboxylate ester.

Molecular Data :

  • CAS Number : 438489-15-7 (reported in ).

Implications :
The piperidine ring introduces basicity and conformational flexibility, which could enhance interactions with charged residues in biological targets. This compound exemplifies structural diversification strategies to optimize drug-like properties .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Substituents
Methyl 4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)benzoate C₂₁H₁₈N₂O₄ 362.38 (calculated) Carbamoyl (CONH), methyl ester (COOMe) 1-ethyl, 2-oxo benzo[cd]indole
Ethyl 4-{[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoate C₂₂H₂₀N₂O₅S 424.47 Sulfonamido (SO₂NH), ethyl ester (COOEt) 1-ethyl, 2-oxo benzo[cd]indole
Methyl 4-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoate C₂₀H₁₆N₂O₅S 396.42 Sulfonamido (SO₂NH), methyl ester (COOMe) 1-methyl, 2-oxo benzo[cd]indole

Research Findings and Trends

  • Sulfonamido vs. Carbamoyl : Sulfonamido-containing analogs (e.g., compounds in –4) are more prevalent in synthetic libraries, likely due to their synthetic accessibility and robust hydrogen-bonding capabilities .
  • Ester Group Optimization : Ethyl esters (e.g., ) may offer a balance between stability and metabolic clearance, whereas methyl esters (e.g., target compound) prioritize shorter metabolic half-lives .
  • Substituent Effects : Ethyl groups on the benzo[cd]indole core (target compound and ) may enhance hydrophobic interactions in target binding compared to methyl analogs .

Biological Activity

Methyl 4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the synthesis, biological evaluation, mechanisms of action, and relevant case studies concerning this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 2-oxo-1,2-dihydrobenzo[cd]indole with various acylating agents. For instance, one method includes the use of an amine in the presence of a coupling reagent to facilitate the formation of the desired amide linkage .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds derived from the benzo[cd]indole framework. These compounds have shown significant activity against various strains of bacteria and fungi. For example, derivatives were tested against Gram-positive and Gram-negative bacteria, revealing effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

CompoundActivity TypeTarget OrganismsMinimum Inhibitory Concentration (MIC)
5aAntibacterialS. aureus12.5 µg/mL
5bAntifungalC. albicans15 µg/mL

The mechanism by which this compound exerts its effects is thought to involve interaction with specific molecular targets. It may inhibit enzymes involved in inflammatory pathways or cancer progression by binding to active sites on these proteins. Molecular docking studies suggest that structural features such as the indole moiety are critical for biological activity, influencing interactions with cellular targets .

Case Studies

A notable case study involved a series of synthesized indole derivatives where this compound was evaluated for its cytotoxic effects on cancer cell lines. The study demonstrated that certain analogs exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as anticancer agents .

Research Findings

Research has indicated that compounds similar to this compound possess a range of biological activities including:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Anticancer : Induces apoptosis in cancer cells through modulation of signaling pathways.
  • Anti-inflammatory : Reduces markers of inflammation in vitro.

Q & A

Q. Basic Research Focus

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH/EN 166-certified eye protection when handling bulk quantities .
  • Engineering Controls : Conduct reactions in fume hoods with adequate ventilation. Ensure emergency eyewash stations and showers are accessible .
  • Acute Toxicity Mitigation : Classified under GHS Category 4 for oral, dermal, and inhalation toxicity. Avoid skin contact and aerosol formation .

How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

Q. Advanced Research Focus

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during amide coupling but require rigorous drying to prevent hydrolysis.
  • Catalytic Systems : Screen palladium or copper catalysts for cross-coupling steps to reduce side-product formation .
  • Temperature Control : Lower temperatures (0–5°C) during sensitive steps (e.g., carbamate formation) improve regioselectivity.
  • Process Automation : Utilize continuous flow systems to minimize human error and enhance reproducibility .

What analytical techniques are essential for characterizing this compound and validating its structure?

Q. Advanced Research Focus

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the benzo[cd]indole core and carbamate linkage (e.g., carbonyl peaks at ~168–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ ion for C19_{19}H16_{16}N2_2O4_4).
  • HPLC-PDA : Purity assessment (>97%) using C18 columns with acetonitrile/water gradients .

How should contradictory data in biological activity studies (e.g., cytotoxicity vs. anti-inflammatory effects) be addressed?

Q. Advanced Research Focus

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HeLa or RAW 264.7 macrophages) and control compounds .
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple concentrations to rule out assay-specific artifacts.
  • Structural Analogs : Compare activity with derivatives (e.g., ethyl vs. methyl benzoate esters) to identify pharmacophore requirements .

What are the primary storage conditions to maintain the compound’s stability over time?

Q. Basic Research Focus

  • Temperature : Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the carbamate group .
  • Desiccants : Include silica gel packs to mitigate moisture-induced degradation.
  • Periodic QC Checks : Monitor purity via HPLC every 6 months .

What computational methods are recommended to predict the compound’s reactivity or biological target interactions?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to potential targets (e.g., kinase enzymes) .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoate) with activity trends .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .

How do structural modifications to the benzoate or indole moieties impact biological activity?

Q. Advanced Research Focus

  • Benzoate Modifications : Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhances metabolic stability but may reduce solubility .
  • Indole Substitutions : Replacing the ethyl group at N1 with bulkier alkyl chains (e.g., propyl) can alter receptor binding kinetics .
  • Bioisosteric Replacements : Substitute the carbamate linker with urea or sulfonamide groups to modulate bioavailability .

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